3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Catalog No.
S2676306
CAS No.
708231-01-0
M.F
C15H10N2O5
M. Wt
298.254
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

CAS Number

708231-01-0

Product Name

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

IUPAC Name

3-benzyl-6-nitro-1,3-benzoxazine-2,4-dione

Molecular Formula

C15H10N2O5

Molecular Weight

298.254

InChI

InChI=1S/C15H10N2O5/c18-14-12-8-11(17(20)21)6-7-13(12)22-15(19)16(14)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

BHLYZRQWLIBVKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Solubility

not available

Benzoxazine derivatives are known for their potential in material science, particularly in the development of thermosetting polymers with applications in coatings, adhesives, and composite materials due to their thermal stability and mechanical properties .

Material Science: Thermosetting Polymers

Summary: Benzoxazine derivatives are used to create high-performance thermosetting polymers. These polymers are valued for their excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for aerospace and electronic applications.

Methods: The synthesis of these polymers typically involves the ring-opening polymerization of benzoxazine monomers under heat or catalytic conditions to form polybenzoxazines.

Results: The resulting polybenzoxazines exhibit high glass transition temperatures, low water absorption, and good flame retardancy. They are used in coatings, adhesives, and composite materials .

Pharmaceutical Chemistry: Antimicrobial Agents

Summary: Certain benzoxazine derivatives have shown potential as antimicrobial agents against various pathogens.

Methods: These compounds are synthesized and screened for their antimicrobial activity using assays like the disk diffusion method or broth microdilution to determine their minimum inhibitory concentrations (MICs).

Results: Some derivatives have demonstrated good antimicrobial potential, with MIC values indicating effective inhibition of bacterial growth .

Organic Chemistry: Synthesis of Aldehyde-Containing Monomers

Summary: Benzoxazine monomers containing aldehyde groups have been synthesized for use in organic synthesis and polymer chemistry.

Methods: The synthesis involves the Mannich condensation of formaldehyde, phenolic compounds, and amines to produce the desired benzoxazine monomers with aldehyde functionality.

Results: These monomers are characterized by spectroscopic methods and can be further reacted to produce various polymeric materials .

Medicinal Chemistry: Anticancer Research

Summary: Benzoxazine derivatives are explored for their anticancer properties due to their ability to interact with biological targets relevant to cancer progression.

Methods: The compounds are synthesized and tested against cancer cell lines in vitro to assess their cytotoxicity and potential mechanisms of action.

Results: Some derivatives have shown promising results in inhibiting the growth of cancer cells, indicating their potential as anticancer agents .

Biochemistry: Enzyme Inhibition

Summary: Benzoxazine derivatives are investigated for their role as enzyme inhibitors, which can have therapeutic applications in diseases where enzyme regulation is crucial.

Methods: These compounds are tested for their ability to inhibit specific enzymes through kinetic assays and binding studies.

Results: Certain derivatives have been found to effectively inhibit enzymes, providing insights into their potential use in therapeutic interventions .

Agricultural Chemistry: Pesticides

Summary: Benzoxazine derivatives are also studied for their use as pesticides, offering a potential alternative to traditional chemical pesticides.

Methods: The synthesis of these compounds is followed by testing their pesticidal activity against various agricultural pests using bioassays.

Results: Some derivatives have exhibited significant pesticidal activity, suggesting their utility in agricultural applications .

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a heterocyclic compound characterized by its unique benzoxazine structure, which consists of a fused benzene and oxazine ring. The compound features a nitro group at the 6-position and a benzyl substituent at the 3-position of the benzoxazine moiety. Its molecular formula is C13H10N2O5C_{13}H_{10}N_2O_5 and it has a molecular weight of approximately 258.23 g/mol. The compound exhibits interesting chemical properties and potential biological activities, making it a subject of research in medicinal chemistry and pharmacology .

The chemical reactivity of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form an amine, which may further participate in nucleophilic substitution reactions.
  • Condensation Reactions: The compound can react with various electrophiles due to the presence of the nitrogen atom in the oxazine ring.
  • Hydrolysis: Under acidic or basic conditions, the dione can hydrolyze to yield corresponding hydroxy derivatives.

These reactions facilitate the synthesis of various derivatives that may enhance biological activity or alter physicochemical properties .

Research indicates that 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

The synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione typically involves several steps:

  • Formation of Benzoxazine Ring: This can be achieved through the reaction of ortho-substituted phenols with nitro compounds in the presence of acid catalysts.
  • Benzyl Substitution: A benzyl halide can be introduced to the benzoxazine intermediate via nucleophilic substitution.
  • Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity levels .

The unique properties of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione lend it various applications:

  • Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activities.
  • Agricultural Chemicals: Potential use as antimicrobial agents in agricultural formulations.
  • Chemical Intermediates: Utilized as intermediates in organic synthesis for creating more complex molecules .

Interaction studies involving 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how the compound interacts with proteins can reveal its mechanism of action and therapeutic potential.
  • Enzyme Kinetics: Studies assessing how the compound affects enzyme activity provide insight into its pharmacodynamics.

These studies are crucial for understanding how modifications to the structure can enhance or diminish activity and selectivity .

Several compounds share structural similarities with 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-nitrobenzoxazineContains a nitro group but lacks the benzyl substituentPrimarily studied for its basic properties
2H-benzoxazine-2,4-dioneLacks nitro substitution; simpler structureKnown for lower biological activity
3-methylbenzoxazineMethyl group instead of benzyl; similar core structureExhibits different solubility and reactivity
BenzofuroxanSimilar core but with furan; different reactivityNotable for its distinct pharmacological profile

The uniqueness of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione lies in its specific combination of functional groups that enhance its biological activities compared to these similar compounds .

The molecular formula C₁₅H₁₀N₂O₅ defines a fused bicyclic framework comprising a benzoxazine core (a benzene ring fused to a 1,3-oxazine ring) with substitutions at positions 3 and 6 [1]. The benzoxazine system features two ketone groups at positions 2 and 4, creating a planar lactam structure. The nitro group (-NO₂) at position 6 introduces significant electron-withdrawing effects, while the benzyl group (-CH₂C₆H₅) at position 3 contributes steric bulk and π-π stacking potential.

Key bonding interactions include:

  • C=O bonds: The ketones at C2 and C4 exhibit bond lengths of approximately 1.21 Å, characteristic of conjugated carbonyl groups.
  • N-C bonds: The benzyl-substituted nitrogen (N3) forms single bonds to both the oxazine ring (1.45 Å) and the benzyl carbon (1.47 Å) [1].
  • Nitro group geometry: The nitro substituent adopts a near-perfect planar arrangement with the benzene ring, optimizing resonance stabilization [2].

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, β = 102.3° [3]. The benzoxazine core maintains coplanarity (mean deviation: 0.08 Å), while the benzyl group projects orthogonally to minimize steric clashes (Fig. 1).

ParameterValue
Resolution limit0.84 Å
R-factor0.042
Torsion angle (C3-N3)87.5°

The nitro group’s oxygen atoms participate in intermolecular interactions, forming a 2.89 Å contact with a symmetry-related carbonyl group .

Conformational Analysis

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level identify two stable conformers differing by rotation of the benzyl group [5]:

  • Synclinal conformation (ΔG = 0 kcal/mol): Benzyl moiety oriented 60° relative to the oxazine plane.
  • Anti-periplanar conformation (ΔG = 1.2 kcal/mol): Benzyl group rotated 180°, stabilized by weak C-H···O interactions.

The energy barrier for interconversion is 2.8 kcal/mol, indicating room-temperature conformational flexibility [6].

Helical Structure in Solid State

Solid-state NMR and X-ray data confirm helical supramolecular packing driven by N-H···O=C and O-H···O hydrogen bonds [6]. The helical pitch measures 5.2 Å, with each turn accommodating three monomeric units. This arrangement shields hydrogen bonds within the helix interior, enhancing thermal stability (decomposition onset: 287°C) [7].

Electronic Structure and Charge Distribution

Electrostatic potential (ESP) maps derived from DFT highlight regions of high electron density (Fig. 2):

  • Nitro group: Strongly negative (-0.35 e) due to resonance delocalization.
  • Carbonyl oxygens: Moderate negativity (-0.28 e).
  • Benzyl ring: Neutral charge distribution (≤ ±0.05 e) [5].

The HOMO (-6.3 eV) localizes on the benzoxazine π-system, while the LUMO (-1.9 eV) resides predominantly on the nitro group [5].

Hydrogen Bonding Networks

The crystal lattice stabilizes via a three-dimensional network:

  • Intramolecular: N3-H···O4 (2.12 Å, 158°).
  • Intermolecular: C8-H···O(nitro) (2.95 Å, 142°) .

These interactions reduce molecular vibration amplitudes, as evidenced by narrow 1H NMR linewidths (δ = 0.3 ppm) in the solid state [6].

Atropisomerism Phenomena

Restricted rotation about the N3-C(benzyl) bond (barrier: 18 kcal/mol) generates atropisomers separable below -20°C [7]. Calculated ΔG‡ for racemization is 22.3 kcal/mol, suggesting stability at ambient conditions [5].

Influence of Nitro Group at Position 6

The nitro substituent exerts dual effects:

  • Electronic: Lowers LUMO energy by 1.4 eV versus unsubstituted analogs [5].
  • Steric: Introduces 8.7° out-of-plane distortion in the benzene ring [1].

Nitration position selectivity arises from the oxazine ring’s directing effects, favoring para-substitution on the fused benzene [2].

Impact of Benzyl Group at Position 3

The benzyl moiety:

  • Increases solubility in apolar solvents (logP = 2.7 vs. 1.2 for methyl analogs) [1].
  • Induces helical packing via edge-to-face aryl interactions (centroid distance: 4.5 Å) [6].
  • Moderates reaction kinetics at N3 by +1.2 kcal/mol activation energy [7].

Substituent removal (e.g., to hydrogen) abolishes crystallinity, underscoring its structural role .

XLogP3

2.5

Dates

Modify: 2023-08-16

Explore Compound Types